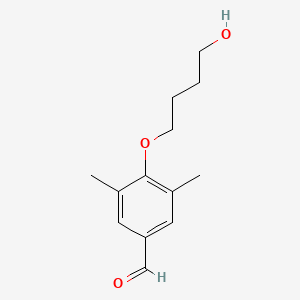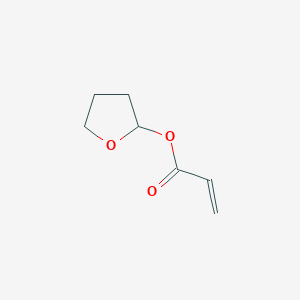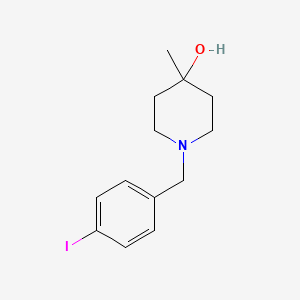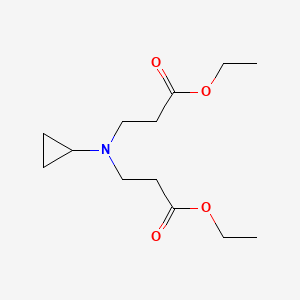
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate
Descripción general
Descripción
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is an organic compound that features a cyclopropyl group attached to a nitrogen atom, which is further connected to two beta-carbethoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate typically involves the reaction of cyclopropylamine with ethyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of ethyl acrylate, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
N,N-diethylcyclopropylamine: Similar structure but with ethyl groups instead of beta-carbethoxyethyl groups.
N-cyclopropyl-N-methylamine: Contains a cyclopropyl group and a methyl group attached to the nitrogen atom.
Uniqueness
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is unique due to the presence of both cyclopropyl and beta-carbethoxyethyl groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H23NO4 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
ethyl 3-[cyclopropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14(11-5-6-11)10-8-13(16)18-4-2/h11H,3-10H2,1-2H3 |
Clave InChI |
ILSUYNIGTVCYOF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(CCC(=O)OCC)C1CC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

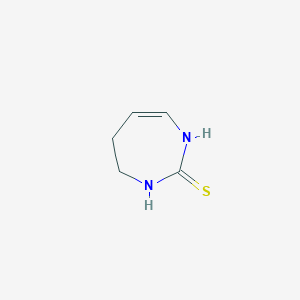
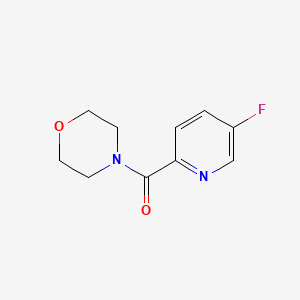
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
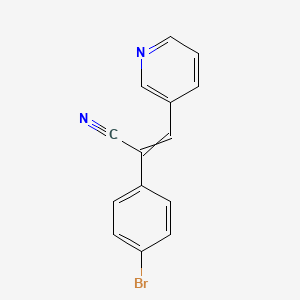
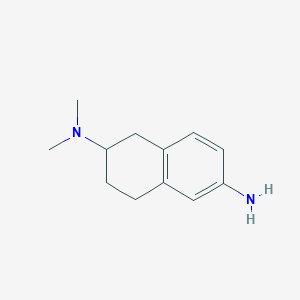
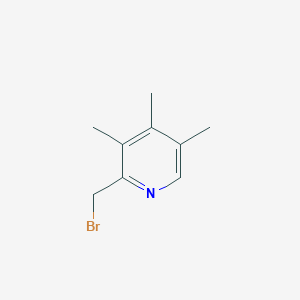
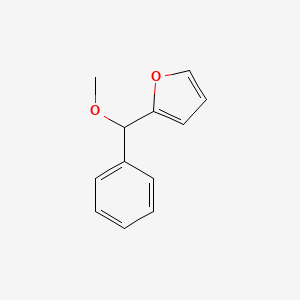
![tert-butyl 3-(6-((diphenylmethylene)amino)-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8431818.png)
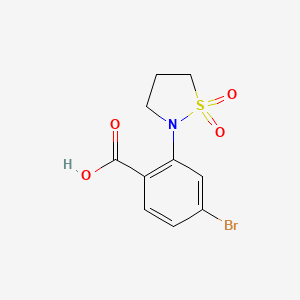
![1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-](/img/structure/B8431827.png)
